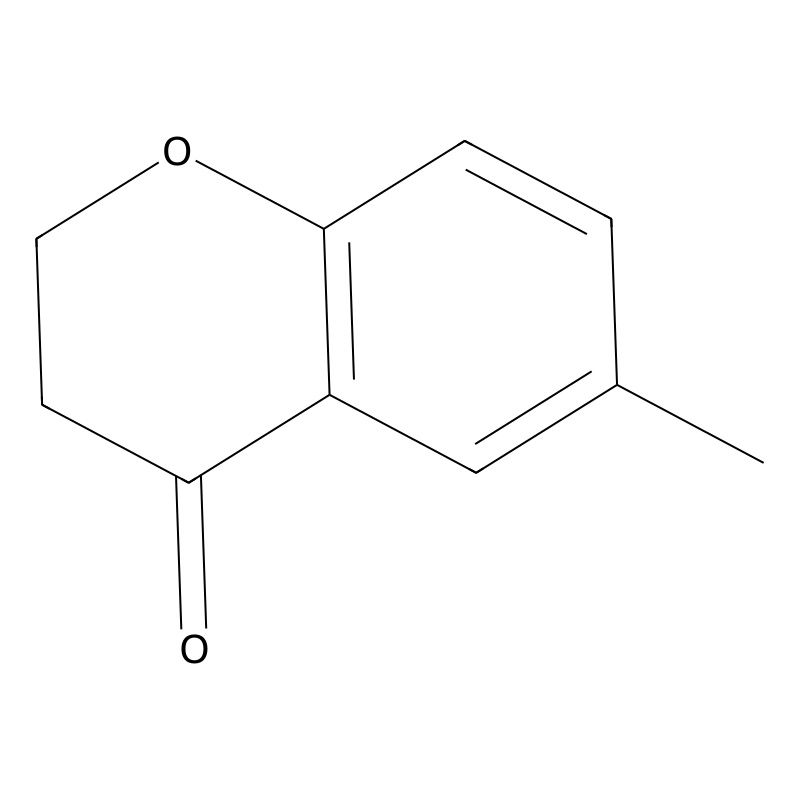

6-Methyl-4-chromanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthetic Intermediate

Due to its core chromanone structure, 6-Methyl-4-chromanone could be a valuable intermediate in the synthesis of more complex molecules. Chromanones are a class of heterocyclic compounds with various biological activities PubChem: 6-Methyl-4-chromanone: . By functionalizing the molecule further, researchers could potentially create novel compounds with desired properties.

Biological Activity Studies

Since many chromanone derivatives exhibit biological activities, 6-Methyl-4-chromanone might be a starting point for investigations into its own potential effects. Researchers could evaluate it for antimicrobial, anti-inflammatory, or other biological properties commonly associated with chromanones NCBI bookshelf: A Review on the Biological Activities of Chromanone Derivatives: .

6-Methyl-4-chromanone, also known as 6-methylchroman-4-one, is a heterocyclic compound belonging to the chromanone class. It features a benzene ring fused with a dihydropyran ring, with a methyl group located at the 6th position. The molecular formula of this compound is , and it has a molar mass of approximately 162.19 g/mol. This compound is notable for its diverse biological activities and serves as an important building block in medicinal chemistry, particularly in the development of various pharmaceutical agents .

- Oxidation: This reaction converts the compound into corresponding chromones or quinones, often using reagents such as potassium permanganate or chromium trioxide.

- Reduction: It can be reduced to form chiral alcohols, particularly through enzymatic processes involving carbonyl reductase from Sporobolomyces salmonicolor.

- Substitution: Electrophilic aromatic substitution reactions can occur, with Friedel-Crafts acylation being a common method using aluminum chloride .

Common Reagents and ConditionsReaction Type Common Reagents Major Products Oxidation Potassium permanganate, CrO₃ Chromones, Quinones Reduction Carbonyl reductase (enzymatic) Chiral Alcohols Substitution Aluminum chloride (Friedel-Crafts) Substituted Chromanones

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate, CrO₃ | Chromones, Quinones |

| Reduction | Carbonyl reductase (enzymatic) | Chiral Alcohols |

| Substitution | Aluminum chloride (Friedel-Crafts) | Substituted Chromanones |

6-Methyl-4-chromanone exhibits a wide range of biological activities. It has been studied for its potential as:

- Anticancer Agent: Demonstrates activity against various cancer cell lines.

- Anti-inflammatory Agent: Inhibits pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).

- Antimicrobial Properties: Effective against several bacterial and fungal strains.

- Antioxidant Activity: Scavenges free radicals and reduces oxidative stress .

The compound's interaction with different biochemical pathways suggests it may influence cellular metabolism and gene expression, making it a candidate for further pharmacological research.

The synthesis of 6-Methyl-4-chromanone typically involves cyclization reactions under acidic or basic conditions. A common synthetic route includes:

- Condensation: Reacting 2-hydroxyacetophenone with methyl vinyl ketone.

- Cyclization: Following condensation, the mixture undergoes cyclization to form the chromanone structure.

Industrial synthesis may involve optimized methods focusing on yield improvement and cost reduction, utilizing techniques such as catalytic hydrogenation or biocatalysts for enantioselective synthesis .

6-Methyl-4-chromanone has numerous applications in various fields:

- Medicinal Chemistry: Serves as a precursor for synthesizing complex organic molecules and potential drug candidates.

- Biochemistry: Used in enzyme-catalyzed reactions to explore its biochemical properties.

- Pharmaceutical Industry: Investigated for its potential in developing drugs targeting inflammation, cancer, and microbial infections .

Research indicates that 6-Methyl-4-chromanone interacts with specific biomolecules, leading to enzyme inhibition or activation. This includes its role in modulating signaling pathways associated with inflammation and cancer progression. Studies have shown that derivatives of this compound can inhibit cyclooxygenase enzymes, which are crucial in inflammatory processes .

Similar Compounds: Comparison with Other Compounds

Several compounds are structurally similar to 6-Methyl-4-chromanone, including:

- Chromone: Lacks the methyl group at the 6th position but shares similar pharmacological properties.

- Flavonoids: Such as taxifolin, which exhibit antioxidant properties but differ in structural complexity.

- Isoflavones: Related compounds that also demonstrate significant biological activities but have distinct structural characteristics.

Comparison TableCompound Structural Features Biological Activity 6-Methyl-4-chromanone Methyl group at C6 Anticancer, anti-inflammatory Chromone No methyl group Antioxidant Taxifolin More complex structure Antioxidant Isoflavones Different ring structure Anticancer, anti-inflammatory

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 6-Methyl-4-chromanone | Methyl group at C6 | Anticancer, anti-inflammatory |

| Chromone | No methyl group | Antioxidant |

| Taxifolin | More complex structure | Antioxidant |

| Isoflavones | Different ring structure | Anticancer, anti-inflammatory |

This comparison highlights the uniqueness of 6-Methyl-4-chromanone in its specific biological activities and structural characteristics that differentiate it from closely related compounds. Further research into its derivatives may reveal new therapeutic potentials and applications in medicine .